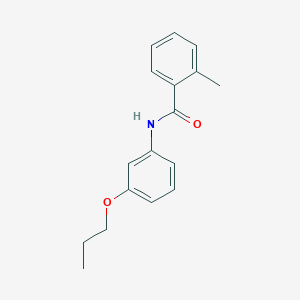![molecular formula C18H21NO2 B268630 N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
N-[4-(3-phenylpropoxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-phenylpropoxy)phenyl]propanamide, also known as GW 501516, is a synthetic drug that belongs to the class of PPAR agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity as a performance-enhancing drug among athletes and bodybuilders. Despite its banned status by the World Anti-Doping Agency, GW 501516 continues to be used illicitly due to its purported benefits in improving endurance and fat burning.
Mechanism of Action
N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in fatty acid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 has been shown to have several biochemical and physiological effects. In animal studies, it has been demonstrated to increase endurance and improve exercise performance by enhancing muscle metabolism and oxygen utilization. It also increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis.
Advantages and Limitations for Lab Experiments
N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 has several advantages for use in laboratory experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in various biological processes. It also has a long half-life, which allows for sustained activation of PPARδ. However, its use in laboratory experiments is limited by its banned status and the potential for off-target effects.
Future Directions
There are several future directions for the study of N-[4-(3-phenylpropoxy)phenyl]propanamide 501516. One area of research is the development of selective PPARδ agonists with fewer off-target effects. Another area of research is the investigation of the role of PPARδ in cancer and other diseases. Additionally, the potential therapeutic applications of N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 in metabolic and cardiovascular diseases warrant further investigation.
Synthesis Methods
The synthesis of N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 involves several steps, including the reaction of 4-bromophenylpropanoic acid with 3-phenylpropylamine to produce an intermediate compound. The intermediate is then reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to yield N-[4-(3-phenylpropoxy)phenyl]propanamide 501516.
Scientific Research Applications
N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 has been extensively studied for its potential therapeutic applications in treating metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 has been investigated for its potential use in treating cancer, neurodegenerative diseases, and liver diseases.
properties
Product Name |
N-[4-(3-phenylpropoxy)phenyl]propanamide |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[4-(3-phenylpropoxy)phenyl]propanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-18(20)19-16-10-12-17(13-11-16)21-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,19,20) |
InChI Key |
ZNMZVJBPHSWTGP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)